molecular formula C17H15N7O2 B12753432 11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- CAS No. 126861-32-3

11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl-

Cat. No.: B12753432
CAS No.: 126861-32-3
M. Wt: 349.3 g/mol
InChI Key: HKTWEOQVKMAJQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, cardiovascular disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridoquinazoline derivatives, such as:

Uniqueness

11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

126861-32-3

Molecular Formula

C17H15N7O2

Molecular Weight

349.3 g/mol

IUPAC Name

11-oxo-8-propan-2-yl-N-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazoline-2-carboxamide

InChI

InChI=1S/C17H15N7O2/c1-9(2)11-4-6-14-18-13-5-3-10(7-12(13)16(26)24(14)8-11)15(25)19-17-20-22-23-21-17/h3-9H,1-2H3,(H2,19,20,21,22,23,25)

InChI Key

HKTWEOQVKMAJQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C(=O)NC4=NNN=N4)C=C1

Origin of Product

United States

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